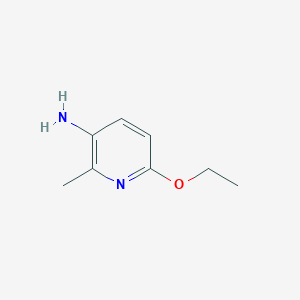

6-Ethoxy-2-methylpyridin-3-amine

Beschreibung

6-Ethoxy-2-methylpyridin-3-amine is a pyridine derivative featuring an ethoxy group at the 6-position, a methyl group at the 2-position, and an amine group at the 3-position. The ethoxy group confers increased lipophilicity compared to methoxy analogs, which may influence solubility, bioavailability, and reactivity in synthetic or biological applications .

Eigenschaften

IUPAC Name |

6-ethoxy-2-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-11-8-5-4-7(9)6(2)10-8/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTFLLOYAFRENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-methylpyridin-3-amine can be achieved through several methods. One common approach involves the ethylation of 2-methylpyridin-3-amine. This reaction typically requires the use of ethyl iodide or ethyl bromide as the ethylating agent, in the presence of a base such as potassium carbonate, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 6-Ethoxy-2-methylpyridin-3-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxy-2-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Ethoxy-2-methylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism by which 6-Ethoxy-2-methylpyridin-3-amine exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Ethoxy vs. Methoxy

The substitution of methoxy (OCH₃) with ethoxy (OC₂H₅) alters steric and electronic properties:

Key Analog :

Positional Isomerism

The placement of substituents significantly impacts properties:

Halogen vs. Alkoxy Substituents

Simplified Analogs

- 6-Methoxypyridin-3-amine (Multiple CAS numbers):

Physicochemical and Functional Properties

Table 1: Comparative Data for Selected Pyridinamine Derivatives

Biologische Aktivität

Overview

6-Ethoxy-2-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets. Understanding the biological activity of such compounds is crucial for their potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C9H12N2O

- Molecular Weight : 164.20 g/mol

- CAS Number :

The mechanism of action of 6-Ethoxy-2-methylpyridin-3-amine involves its interaction with specific molecular targets, potentially influencing various biochemical pathways. Preliminary studies suggest that it may act as a modulator of enzyme activity, particularly in pathways related to neurotransmission and inflammation.

Antimicrobial Activity

Research has indicated that 6-Ethoxy-2-methylpyridin-3-amine exhibits antimicrobial properties . A study demonstrated its effectiveness against several bacterial strains, suggesting potential as an antibacterial agent. The compound's efficacy was evaluated using standard antimicrobial susceptibility tests, which revealed significant inhibition zones against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that 6-Ethoxy-2-methylpyridin-3-amine can reduce the production of pro-inflammatory cytokines in macrophage cell lines. The compound appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of this compound have revealed promising results. In cellular models of oxidative stress, 6-Ethoxy-2-methylpyridin-3-amine demonstrated the ability to reduce cell death and promote cell survival, indicating its potential use in neurodegenerative diseases.

Case Studies

- Antimicrobial Activity Study : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several pyridine derivatives, including 6-Ethoxy-2-methylpyridin-3-amine. The results indicated that this compound exhibited notable antibacterial activity against various pathogens, highlighting its potential as a lead compound for further development in antimicrobial therapies .

- Inflammation Model : In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of 6-Ethoxy-2-methylpyridin-3-amine on lipopolysaccharide (LPS)-stimulated macrophages. The findings showed a significant decrease in TNF-alpha and IL-6 levels, suggesting that the compound could be beneficial in treating inflammatory diseases .

Research Findings Summary

The biological activity of 6-Ethoxy-2-methylpyridin-3-amine is supported by diverse research findings:

- Antimicrobial Activity : Effective against multiple bacterial strains.

- Anti-inflammatory Effects : Reduces cytokine production and inhibits inflammatory pathways.

- Neuroprotective Properties : Protects neuronal cells from oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.